molecular formula C13H17BBrFO2 B8207206 3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester

3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester

Cat. No.: B8207206
M. Wt: 314.99 g/mol
InChI Key: PUPDLOXTWLZCCK-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester is an organoboron building block of high value in medicinal chemistry and drug discovery research. As a pinacol-protected boronic ester, this compound offers enhanced stability and solubility for synthetic applications, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, which is essential for constructing complex organic molecules, including potential pharmaceutical agents . Boronic acids and their esters are recognized as versatile bioisosteres and have gained significant prominence in medicinal chemistry since the approval of boronic acid-containing drugs like bortezomib . Recent research explores the use of boronic acid functionalities to replace other groups in drug scaffolds, such as in the design of novel non-steroidal antiandrogens for prostate cancer research, highlighting the ongoing relevance of these compounds in developing new therapeutic candidates . With a molecular formula of C13H17BBrFO2 and a minimum purity of 97%, this reagent is presented as a solid powder and is intended for research applications only . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(3-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPDLOXTWLZCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-2-fluoro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction Reactions: The compound can be reduced to form boronates or borohydrides.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products:

    Aryl-Aryl Coupled Products: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation.

    Borohydrides: Formed through reduction.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Medicine:

    Diagnostic Agents: Used in the development of boron-containing compounds for medical imaging and diagnostics.

Industry:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling process. The reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps . The compound’s unique structure allows it to participate in these reactions efficiently, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Structural and Substituent Variations

The reactivity and applications of arylboronic esters are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications
3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester 957066-00-1 C₁₃H₁₆BBrFO₂ 315.98 Br (3), F (2), CH₃ (5) Suzuki coupling, drug intermediates
4-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester (PN-4210) 677777-57-0 C₁₃H₁₆BBrFO₂ 315.98 Br (4), F (2), CH₃ (5) Polymer synthesis, OLED materials
5-Bromo-2-methoxyphenylboronic acid pinacol ester 868629-78-1 C₁₃H₁₈BBrO₃ 312.995 Br (5), OCH₃ (2) Conductive polymers, ligands
2-Fluoro-4-methylthiophenylboronic acid pinacol ester 1436431-16-1 C₁₃H₁₈BFO₂S 268.16 F (2), SCH₃ (4) Catalysis, agrochemicals
3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester N/A C₁₃H₁₅BBrF₃O₃ 364.97 Br (3), CF₃O (5) High-performance materials
Key Observations :

Substituent Position :

  • Bromine at position 3 (target compound) vs. position 4 (PN-4210) alters steric hindrance and electronic effects. For example, bromine at position 3 may enhance reactivity in meta-substituted coupling reactions compared to para-substituted analogs .
  • Fluorine at position 2 (ortho to boron) increases electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions .

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethoxy group (CF₃O) in 3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester strongly withdraws electrons, reducing boron’s electrophilicity and requiring harsher reaction conditions compared to the methyl group in the target compound .
  • Methoxy (OCH₃) in 5-Bromo-2-methoxyphenylboronic acid pinacol ester donates electrons, enhancing solubility in polar solvents but slowing coupling kinetics .

Reactivity and Performance in Cross-Coupling Reactions

Table 2: Reaction Efficiency in Suzuki-Miyaura Coupling
Compound Catalyst System Yield (%) Reaction Time (h) Notes
Target compound Pd(OAc)₂, SPhos, K₂CO₃ 92 6 High regioselectivity for aryl bromides
PN-4210 PdCl₂(dppf), CsF 85 8 Moderate steric hindrance slows coupling
5-Bromo-2-methoxyphenylboronic acid ester Pd(PPh₃)₄, Na₂CO₃ 78 12 Electron-donating OCH₃ reduces electrophilicity
3-Bromo-5-(trifluoromethoxy) analog Pd(Amphos)Cl₂, K₃PO₄ 65 18 Harsh conditions due to CF₃O group
Key Findings :
  • The target compound achieves superior yields (92%) due to optimal balance of electron-withdrawing (Br, F) and steric (CH₃) effects, facilitating rapid transmetalation .
  • CF₃O-substituted analogs require specialized catalysts (e.g., Pd(Amphos)Cl₂) to overcome reduced boron electrophilicity .

Stability and Hydrolysis Kinetics

Evidence from 4-nitrophenylboronic acid pinacol ester (CAS: N/A) demonstrates that electron-withdrawing groups accelerate hydrolysis in the presence of H₂O₂, with absorption shifts at 405 nm indicating boronate-to-boric acid conversion . By analogy:

  • The target compound’s fluorine substituent likely stabilizes the boronate ester against hydrolysis compared to non-fluorinated analogs.
  • Methoxy or thioether groups may increase susceptibility to hydrolysis due to electron donation or sulfur’s nucleophilicity .

Biological Activity

3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthetic pathways, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(3-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Its molecular formula is C₁₃H₁₇BBrFO₂. The presence of bromine and fluorine substituents on the aromatic ring enhances its electronic properties, making it suitable for various applications in organic synthesis and medicinal chemistry.

PropertyValue
Molecular FormulaC₁₃H₁₇BBrFO₂
IUPAC Name2-(3-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Purity≥ 97%
Physical FormSolid
Storage Temperature2-8°C

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols and other nucleophiles. In particular, this compound can act as a catalyst or inhibitor in various biochemical pathways:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Cell Signaling Interference : Certain boronic acids have been shown to modulate cellular signaling pathways by interacting with specific receptors.

Case Studies

  • CXCR Antagonism : A study reported the activity of related boronic acid compounds as antagonists of chemokine receptors CXCR1 and CXCR2, showcasing their potential in treating inflammatory diseases . Although not directly tested on this compound, the structural similarities suggest potential for similar activity.
  • Cross-Coupling Applications : The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for constructing biaryl compounds used in pharmaceuticals . This reaction underscores its utility in synthesizing biologically active molecules.

Comparative Analysis

To understand the unique attributes of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructural FeaturesUnique Properties
3-Bromo-2-fluoro-5-methylphenylboronic acidBromine at position 3; Fluorine at position 2Enhanced reactivity due to specific substituent arrangement
4-Bromo-2-fluorophenylboronic acidBromine at position 4; Fluorine at position 2Different electronic properties affecting reactivity
4-Fluoro-3-methylphenylboronic acidFluorine at position 4; Methyl at position 3Exhibits different steric hindrance compared to the target compound

Q & A

Basic Research Questions

Q. How can researchers synthesize 3-bromo-2-fluoro-5-methylphenylboronic acid pinacol ester, and what are common pitfalls in its preparation?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling of its corresponding aryl halide with bis(pinacolato)diboron (B2pin2) under inert conditions. Key steps include precise control of catalyst loading (e.g., Pd(dppf)Cl2) and base (e.g., KOAc) to avoid protodeboronation . Alternative methods include photoinduced decarboxylative borylation of carboxylic acid derivatives using visible light and diboron reagents, which avoids metal catalysts .
  • Pitfalls : Incomplete coupling due to steric hindrance from bromo/fluoro substituents, or decomposition under prolonged heating. Monitor reaction progress via TLC or LC-MS to optimize time/temperature.

Q. What purification strategies are recommended for isolating this boronic ester with high yield and purity?

  • Methodology : Use silica gel chromatography with hexane/ethyl acetate gradients to separate boronic esters from unreacted starting materials. For thermally sensitive batches, employ low-temperature recrystallization in hexane/dichloromethane mixtures. Ensure anhydrous conditions to prevent hydrolysis of the boronic ester .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis. Stability studies using ¹¹B NMR or FT-IR can detect decomposition (e.g., boronic acid formation). Avoid exposure to protic solvents or strong acids/bases, which accelerate degradation .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Dispose via licensed hazardous waste facilities, as boronic esters may release toxic boron oxides upon incineration .

Advanced Research Questions

Q. How can chemoselectivity challenges in Suzuki-Miyaura cross-coupling reactions involving this ester be addressed?

  • Methodology : Steric and electronic effects from bromo/fluoro substituents may reduce coupling efficiency. Optimize ligand choice (e.g., SPhos for bulky substrates) and use microwave-assisted heating to enhance reactivity. Pre-coordinate the boronic ester with Lewis bases (e.g., KF) to stabilize the borate intermediate .

Q. What mechanistic insights explain unexpected side reactions during photochemical transformations of this compound?

  • Methodology : Radical intermediates generated under light irradiation (e.g., in decarboxylative borylation) may undergo unintended C–Br bond cleavage. Use radical traps (TEMPO) and EPR spectroscopy to confirm radical pathways. Adjust solvent polarity (e.g., DMF vs. THF) to modulate reaction pathways .

Q. How can researchers resolve contradictions in reaction yields when using this ester in iterative C–C bond-forming processes?

  • Methodology : Contradictions may arise from competing protodeboronation or boronic ester dimerization. Use ¹H NMR to quantify speciation (monomeric vs. dimeric forms) and adjust stoichiometry of diboron reagents. Employ in situ kinetic studies to identify rate-limiting steps .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound’s reactivity in complex mixtures?

  • Methodology : Use ¹⁹F NMR to track fluorine environments during reactions, and ¹¹B NMR to monitor boronate speciation. High-resolution mass spectrometry (HRMS) or X-ray crystallography can confirm structural integrity post-reaction .

Q. How can stereochemical outcomes be controlled in allylboration reactions using derivatives of this ester?

  • Methodology : Convert the pinacol boronic ester to a borinic ester intermediate via nBuLi treatment, which enhances E-selectivity in aldehyde allylboration. Use chiral auxiliaries or asymmetric catalysis for enantioselective applications .

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